rubriflorin B

Description

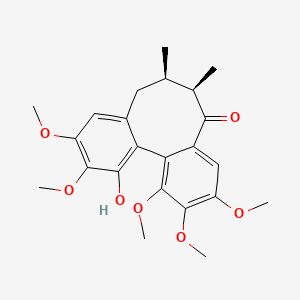

Rubriflorin B is a lignan compound belonging to the rubriflorin family, isolated from Schisandra rubriflora and related species. Structurally, it is characterized by a dibenzocyclooctadiene skeleton with an ethyl group (R1 = Et) substitution, distinguishing it from other rubriflorins (A–J) that vary in alkyl chain length at the R1 position . This compound has demonstrated notable anti-HIV activity, though its potency and physicochemical properties differ from its structural analogs .

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(9R,10R)-16-hydroxy-3,4,5,14,15-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |

InChI |

InChI=1S/C23H28O7/c1-11-8-13-9-15(26-3)21(28-5)20(25)17(13)18-14(19(24)12(11)2)10-16(27-4)22(29-6)23(18)30-7/h9-12,25H,8H2,1-7H3/t11-,12-/m1/s1 |

InChI Key |

GWGFXKOBEDDHFA-VXGBXAGGSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Rubriflorin B can be isolated from Schisandra rubriflora through various extraction and purification techniques The primary method involves the use of organic solvents to extract the lignans from the plant material, followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

Rubriflorin B, like other lignans, can undergo various chemical reactions. These include:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemistry: As a lignan, rubriflorin B is of interest for its unique chemical structure and reactivity.

Biology: This compound has shown potential anti-inflammatory and antioxidant properties.

Medicine: Research suggests that this compound may have therapeutic effects, including anticancer properties.

Mechanism of Action

The mechanism by which rubriflorin B exerts its effects involves several molecular targets and pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Features of Rubriflorins A–J

| Compound | R1 Substituent | Alkyl Chain Length | Key Structural Differences |

|---|---|---|---|

| A | COOMe (methyl ester) | C1 | Methyl ester at R1 |

| B | Et (ethyl) | C2 | Ethyl group at R1 |

| C | i-Pr (isopropyl) | C3 | Branched isopropyl chain |

| D–J | Bu–Decyl | C4–C10 | Linear alkyl chains of increasing length |

Pharmacological Activity Comparison

Rubriflorin B exhibits anti-HIV activity, though its potency varies significantly within the rubriflorin family (Table 2).

Table 2: Anti-HIV EC50 Values of Rubriflorins

Note: Rubriflordilactone B is a structurally distinct compound with a different skeleton but shared anti-HIV targeting.

This compound’s moderate potency suggests that alkyl chain length inversely correlates with anti-HIV efficacy in this series, as rubriflorin A (C1) and rubriflordilactone B (non-rubriflorin) show higher activity .

Physicochemical and Drug-Likeness Properties

Table 3: Inferred Properties of this compound vs. A

*Predicted based on ethyl substitution increasing molecular weight and logP vs. methyl in A .

The ethyl group in this compound likely enhances membrane permeability but may reduce aqueous solubility compared to A .

Q & A

Q. What are the established methods for isolating and purifying rubriflorin B from natural sources, and how can researchers ensure reproducibility?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. To ensure reproducibility:

- Document solvent ratios, temperature, and pressure conditions meticulously .

- Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), cross-referencing with published spectral data .

- Adhere to NIH guidelines for reporting experimental conditions, including batch-to-batch variability assessments .

Q. What spectroscopic and computational tools are critical for structural elucidation of this compound?

Key tools include:

- NMR spectroscopy : Assign stereochemistry via NOESY/ROESY and compare with known analogs .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- DFT calculations : Predict NMR chemical shifts and optical rotation to validate experimental data .

- HRMS : Confirm molecular formula (e.g., C₂₀H₂₄O₅) and isotopic patterns .

Q. How should researchers design initial bioactivity assays for this compound?

- Prioritize targeted assays (e.g., enzyme inhibition, cytotoxicity) based on structural analogs’ known activities.

- Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to assess significance .

- Report IC₅₀ values with 95% confidence intervals and solvent controls to rule out false positives .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

- Apply meta-analysis frameworks to aggregate data, adjusting for variables like cell lines (e.g., HeLa vs. MCF-7) or assay protocols .

- Use LASSO regression to identify confounding factors (e.g., solvent polarity, incubation time) that disproportionately influence outcomes .

- Perform sensitivity analyses to test robustness of conclusions under different statistical assumptions (e.g., fixed vs. random effects models) .

Q. What strategies optimize the total synthesis of this compound to address low yields in key steps?

- Retrosynthetic analysis : Identify bottlenecks (e.g., stereoselective cyclization) and explore alternative protecting groups or catalysts .

- Reaction engineering : Use microfluidic reactors to control exothermic steps or employ photoredox catalysis for challenging bond formations .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, temperature) for high-yield steps .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Proteomics : Use SILAC labeling to quantify protein expression changes and validate targets via pull-down assays .

- Metabolomics : Apply LC-MS/MS to track metabolite flux (e.g., ATP, NADH) and correlate with phenotypic outcomes .

Q. What statistical frameworks are recommended for assessing this compound’s synergistic effects in combination therapies?

- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .

- Bliss independence model : Quantify expected vs. observed effects to distinguish pharmacological interactions .

- Bayesian hierarchical modeling : Account for inter-study variability in dose-response curves .

Methodological Best Practices

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

- Conduct ADMET studies : Use in vitro models (e.g., Caco-2 for permeability, hepatic microsomes for metabolism) followed by in vivo PK in rodents .

- Apply PBPK modeling : Simulate human PK parameters from preclinical data to guide dosing regimens .

- Adhere to OECD guidelines for acute/chronic toxicity testing, including histopathology and organ-weight analyses .

Q. What peer-review criteria are critical for validating this compound research manuscripts?

- Ensure reproducibility : Include raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .

- Avoid HARKing (hypothesizing after results are known): Pre-register study protocols on platforms like OSF .

- Address reviewer critiques transparently: Use track changes to highlight revisions and provide point-by-point responses .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.